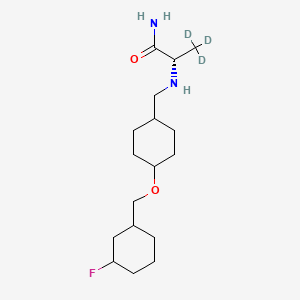
Fmoc-Ser(tBu)-OH-15N
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-Ser(tBu)-OH-15N, also known as fluorenylmethyloxycarbonyl-O-tert-butyl-L-serine-15N, is a high-purity, Fmoc-protected amino acid used primarily in peptide synthesis. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, which serves as a protective group for the amino acid during synthesis, and a tert-butyl (tBu) group that protects the hydroxyl side chain of serine. The 15N isotope labeling is often used in nuclear magnetic resonance (NMR) studies to provide detailed structural information.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Ser(tBu)-OH-15N typically involves the following steps:
Protection of the Serine Hydroxyl Group: Serine is first protected by reacting with tert-butyl acetate and perchloric acid in the presence of tert-butyl alcohol.
Introduction of the Fmoc Group: The protected serine is then reacted with Fmoc-OSu (fluorenylmethyloxycarbonyl-N-hydroxysuccinimide) to introduce the Fmoc group.
Hydrolysis: The final step involves hydrolyzing the intermediate product to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves:
Batch Reactions: Conducting reactions in large reactors with precise control over temperature, pH, and reaction time.
Purification: Using techniques such as crystallization, filtration, and chromatography to achieve high purity levels.
Quality Control: Implementing rigorous quality control measures to ensure the final product meets industry standards for purity and consistency.
化学反应分析
Types of Reactions
Fmoc-Ser(tBu)-OH-15N undergoes several types of chemical reactions, including:
Fmoc Deprotection: Removal of the Fmoc group using a base such as piperidine in DMF.
tBu Deprotection: Removal of the tert-butyl group using acidic conditions, typically trifluoroacetic acid (TFA) in DCM.
Peptide Bond Formation: Coupling with other amino acids to form peptide bonds using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide)
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in DMF.
tBu Deprotection: Trifluoroacetic acid in DCM.
Peptide Coupling: HBTU or DIC in the presence of a base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA)
Major Products
Fmoc Deprotection: Ser(tBu)-OH-15N.
tBu Deprotection: Ser-OH-15N.
Peptide Coupling: Peptides with this compound incorporated into the sequence
科学研究应用
Fmoc-Ser(tBu)-OH-15N is widely used in scientific research, including:
Peptide Synthesis: As a building block for the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis (SPPS)
NMR Studies: The 15N isotope labeling is valuable in NMR spectroscopy for studying protein structure and dynamics.
Drug Development: Used in the synthesis of peptide-based drugs and therapeutic agents.
Biological Research: Employed in the study of protein-protein interactions, enzyme mechanisms, and cellular signaling pathways
作用机制
The mechanism of action of Fmoc-Ser(tBu)-OH-15N primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group of serine, preventing unwanted side reactions during peptide bond formation. The tert-butyl group protects the hydroxyl side chain, ensuring the integrity of the serine residue throughout the synthesis process. The 15N isotope labeling allows for detailed structural analysis using NMR spectroscopy, providing insights into the molecular interactions and conformational changes of peptides and proteins .
相似化合物的比较
Similar Compounds
Fmoc-Thr(tBu)-OH: Similar to Fmoc-Ser(tBu)-OH-15N but with threonine instead of serine.
Fmoc-Asp(OtBu)-OH: Contains aspartic acid with a tert-butyl ester protecting group.
Fmoc-Glu(OtBu)-OH: Contains glutamic acid with a tert-butyl ester protecting group.
Uniqueness
This compound is unique due to its 15N isotope labeling, which is not commonly found in other Fmoc-protected amino acids. This labeling provides a powerful tool for NMR studies, allowing researchers to gain detailed insights into the structure and dynamics of peptides and proteins .
属性
分子式 |
C22H25NO5 |
|---|---|
分子量 |
384.4 g/mol |
IUPAC 名称 |
2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-3-[(2-methylpropan-2-yl)oxy]propanoic acid |
InChI |
InChI=1S/C22H25NO5/c1-22(2,3)28-13-19(20(24)25)23-21(26)27-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25)/i23+1 |
InChI 键 |
REITVGIIZHFVGU-VSBQSISVSA-N |
手性 SMILES |
CC(C)(C)OCC(C(=O)O)[15NH]C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
规范 SMILES |
CC(C)(C)OCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl 4-methylbenzoate](/img/structure/B15141000.png)


![2-[3-(6-methylpyridin-2-yl)-4-thieno[3,2-c]pyridin-2-ylpyrazol-1-yl]-N-phenylacetamide](/img/structure/B15141014.png)
![(2R,5R)-2-(hydroxymethyl)-5-(4-methylpyrrolo[2,3-d]pyrimidin-7-yl)oxolan-3-ol](/img/structure/B15141015.png)
![N1-Methyl-N3-[(2S)-2-(t-butoxycarbonyl)amino-3-(t-butoxycarbonyl)] propylpseudouridine](/img/structure/B15141018.png)



![(4R)-4-[(1S,2R,13S,14S,17R,18R)-7-acetyl-2,9,9,18-tetramethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5,10-trien-17-yl]-1-morpholin-4-ylpentan-1-one](/img/structure/B15141035.png)
![6-bromo-5-[(3R)-piperidin-3-yl]-3-[1-(trifluoromethyl)pyrazol-4-yl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B15141056.png)
